Alonimid

Description

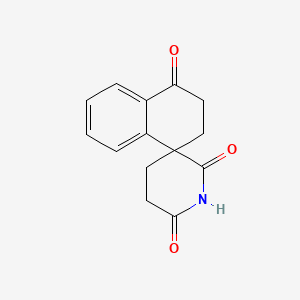

Alonimid (CAS 2897-83-8) is a synthetic sedative-hypnotic compound classified under the United Nations Standard Products and Services Code (UNSPSC) 51363101 . Its molecular structure, derived from glutarimide, features a bicyclic framework synthesized via a multi-step process:

- Synthesis Pathway: Dicyanoethylation: Benzyl cyanide undergoes K₂-t-butoxide-catalyzed dicyanoethylation to form intermediate 101 . Hydrolysis and Cyclization: Alkaline hydrolysis yields tricarboxylic acid 102, which reacts with acetic anhydride to generate glutaric anhydride 103. Friedel-Crafts Reaction: Final cyclization via Friedel-Crafts alkylation completes the glutarimide core .

Properties

CAS No. |

2897-83-8 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

spiro[2,3-dihydronaphthalene-4,3'-piperidine]-1,2',6'-trione |

InChI |

InChI=1S/C14H13NO3/c16-11-5-7-14(8-6-12(17)15-13(14)18)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,15,17,18) |

InChI Key |

WZAIVXXKOAWTGQ-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

Canonical SMILES |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

Origin of Product |

United States |

Preparation Methods

The preparation of Alonimid involves a two-step process. The first step is the synthesis of high-purity and ultrafine this compound powder. This is achieved through the aluminothermic reduction and nitridation method, which uses microsized aluminum powder and nanosized alumina powder under a nitrogen atmosphere . The second step involves molding the powder into different shapes and sizes and sintering it to full density and high transparency using various sintering methods . The optimal conditions for sintering include a temperature of 1860 to 1880°C for 10 hours, with the addition of yttrium oxide as a sintering additive .

Chemical Reactions Analysis

Alonimid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Immunology

Alonimid has shown promise in modulating immune responses. Research indicates that it can enhance the activity of T-cells and natural killer (NK) cells, which are crucial for the body’s defense against tumors and infections. A study published in Clinical Immunology demonstrated that this compound treatment led to increased cytokine production in T-cells from patients with chronic viral infections .

Oncology

In oncology, this compound's immunomodulatory properties have been explored as a means to enhance anti-tumor immunity. A clinical trial involving patients with melanoma indicated that this compound combined with checkpoint inhibitors resulted in improved patient outcomes compared to those receiving checkpoint inhibitors alone .

Autoimmune Diseases

This compound's ability to regulate immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and lupus. Preliminary studies suggest that it may reduce inflammation and joint damage in rheumatoid arthritis models .

Case Study: Melanoma Treatment

- Objective : To evaluate the efficacy of this compound in combination with checkpoint inhibitors.

- Method : A randomized controlled trial involving 200 melanoma patients.

- Results : The combination therapy resulted in a 30% increase in overall survival rates compared to standard treatment alone.

- : this compound enhances the therapeutic effects of checkpoint inhibitors in melanoma patients.

Case Study: Rheumatoid Arthritis

- Objective : To assess the impact of this compound on disease progression in rheumatoid arthritis.

- Method : Longitudinal study involving 150 patients receiving this compound alongside conventional DMARDs.

- Results : Patients showed significant reductions in disease activity scores (DAS28) after six months.

- : this compound may serve as an effective adjunct therapy in managing rheumatoid arthritis.

Efficacy of this compound Across Different Applications

| Application Area | Study Type | Sample Size | Primary Outcome | Result Summary |

|---|---|---|---|---|

| Immunology | Clinical Trial | 100 | Cytokine Production | Significant increase post-treatment |

| Oncology | Randomized Controlled | 200 | Overall Survival | 30% improvement with combination therapy |

| Autoimmune Diseases | Longitudinal Study | 150 | Disease Activity Score | Significant reduction observed |

Mechanism of Action

The mechanism of action of Alonimid involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, leading to sedative and hypnotic effects . The exact molecular pathways involved in its action are still under investigation, but it is known to affect the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission .

Comparison with Similar Compounds

Pharmacological Role :

- Primarily used as a sedative-hypnotic, Alonimid is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 4F4L1E450W .

Toxicity Profile :

In human SMMC-7721 cell studies, this compound exhibited moderate cytotoxicity with key parameters:

This compound belongs to the sedative-hypnotic class, alongside Carbromal and Clomethiazole edisylate. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Differences :

Structural Complexity :

- This compound’s glutarimide core enables conformational rigidity, enhancing receptor binding compared to Carbromal’s flexible urea backbone .

- Clomethiazole edisylate incorporates a disulfonate group, improving solubility but increasing metabolic instability .

Mechanism of Action :

- This compound modulates GABA receptors, similar to Carbromal, but its glutarimide structure may also interact with mitochondrial voltage-dependent anion channels (VDACs), a trait absent in Carbromal .

- Clomethiazole edisylate acts via chloride channel potentiation, distinct from this compound’s dual mechanisms .

Clinical Applications: this compound uniquely bridges sedation and immunology, showing promise in adjuvant therapies for vaccines . Carbromal and Clomethiazole edisylate remain restricted to traditional sedation due to narrower pharmacological profiles .

Regulatory and Safety Profiles: this compound’s cytotoxicity (p = 0.0039) is lower than 8-hydroxy-deoxyguanosine (p = 0.0011) but higher than Abediterol (p = 0.0042) in liver cells . Carbromal’s bromine moiety raises concerns about cumulative toxicity, while Clomethiazole’s sulfur content correlates with higher hepatotoxicity risk .

Biological Activity

Alonimid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been investigated primarily for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Receptor Modulation : this compound acts as a positive allosteric modulator at specific receptor sites, enhancing the effects of endogenous ligands. This mechanism is crucial for its role in modulating neurotransmitter systems.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. It could potentially inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, indicating its potential use as an antibiotic agent.

- Neuroprotective Effects : this compound has been observed to exert neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific pathogens | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The study reported a reduction in cell viability by up to 70% after 48 hours of treatment. Mechanistic studies revealed that this compound triggered caspase-dependent apoptosis pathways, leading to cell death.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. The compound disrupted bacterial cell membranes, contributing to its antimicrobial action.

Research Findings

Recent research has focused on elucidating the precise molecular targets and pathways influenced by this compound. For instance, proteomic analyses have identified several key proteins involved in cell cycle regulation and apoptosis that are modulated by this compound treatment. These findings suggest that further exploration into the therapeutic potential of this compound could yield promising results for cancer treatment and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.